molecular formula C24H16N2O10S2 B12465618 2,2'-Biphenylene bis(4-nitrobenzenesulfonate)

2,2'-Biphenylene bis(4-nitrobenzenesulfonate)

Cat. No.: B12465618
M. Wt: 556.5 g/mol
InChI Key: ZYUNGBBYDZZOET-UHFFFAOYSA-N
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Description

2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE is a complex organic compound characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE typically involves the reaction of biphenyl derivatives with nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are used, often in the presence of a metal catalyst such as palladium on carbon.

Major Products

The major products of these reactions include substituted biphenyl derivatives and amine-functionalized biphenyl compounds .

Scientific Research Applications

2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE is unique due to its biphenyl structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C24H16N2O10S2

Molecular Weight

556.5 g/mol

IUPAC Name

[2-[2-(4-nitrophenyl)sulfonyloxyphenyl]phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C24H16N2O10S2/c27-25(28)17-9-13-19(14-10-17)37(31,32)35-23-7-3-1-5-21(23)22-6-2-4-8-24(22)36-38(33,34)20-15-11-18(12-16-20)26(29)30/h1-16H

InChI Key

ZYUNGBBYDZZOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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